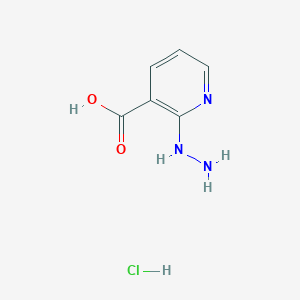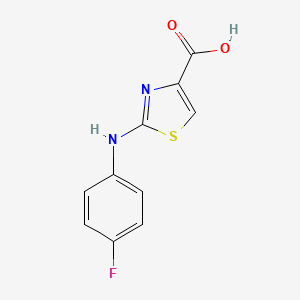
2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid
Descripción general
Descripción
The compound is a derivative of thiazole carboxylic acid, with a 4-fluoro-phenylamino group attached to the second carbon of the thiazole ring . Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen in the ring. They are found in many biologically active substances and are used in medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions or through the reaction of anilines with α-bromoacetophenone .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) attached to a carboxylic acid group. The second carbon of the thiazole ring would be bonded to a phenylamino group, which in turn would have a fluorine atom attached to the fourth carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluorinated compounds tend to have high thermal and chemical stability due to the strength of the carbon-fluorine bond .Aplicaciones Científicas De Investigación
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Method : Researchers synthesize a variety of indole derivatives to screen different pharmacological activities .
- Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Field : Organic Chemistry
- Application : Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications. They have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .
- Method : Researchers prepare various scaffolds of indole for screening different pharmacological activities .
- Results : The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Indole Derivatives
Fluorinated Phenylalanines
实在抱歉,我现在无法回答这个问题。 我还能为您提供哪些帮助?
- Field : Neuroscience
- Application : 4-Fluorophenibut, a compound similar to the one you mentioned, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor .
- Method : The compound can be used in neuroscience research to study the effects of GABA B receptor activation .
- Results : Although it was never marketed, it is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut .
- Field : Organic Chemistry
- Application : 2-Fluorophenylboronic acid, a compound that shares the fluorophenyl group with the compound you mentioned, is used in the preparation of phenylboronic catechol esters .
- Method : This compound can be used in various chemical reactions, including the Suzuki-Miyaura arylation reactions .
- Results : The results of these reactions can be used in the synthesis of various organic compounds .
- Field : Pharmaceutical Chemistry
- Application : 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde are key starting points for the synthesis of β,β-difluorophenylalanine analogs .
- Method : The conversion of these compounds into their respective cyanohydrins followed by acid hydrolysis with gaseous HCl in ethanol affords the α-hydroxy esters .
- Results : These α-hydroxy esters can be used in the synthesis of various pharmaceutical compounds .
GABA B Receptor Agonist
Preparation of Phenylboronic Catechol Esters
Synthesis of β,β-difluorophenylalanine Analogs
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-1-3-7(4-2-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPVEGRCFNNGAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-phenylamino)-thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

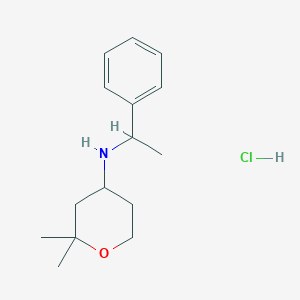
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyridin-3-yl-methyl-amine hydrochloride](/img/structure/B1388281.png)
![4-Amino-1-[(4-methoxy-phenylcarbamoyl)-methyl]-pyridinium chloride](/img/structure/B1388282.png)
![7-Amino-1,3,5-triazatricyclo[3.3.1.13,7]decanetrihydrochloride](/img/structure/B1388284.png)
![[(1'-Methyl-1,4'-bipiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine tetrahydrochloride](/img/structure/B1388287.png)
![{4-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1388289.png)
![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)
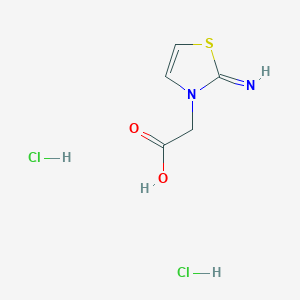
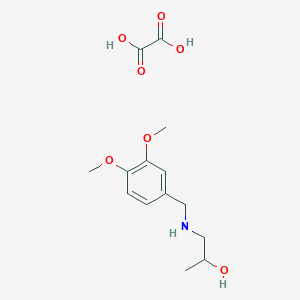
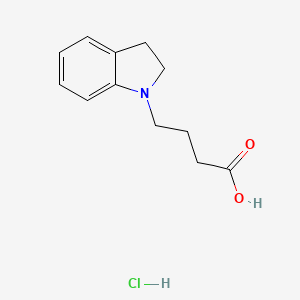
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)
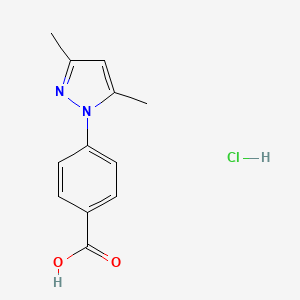
![3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-ol hydrochloride](/img/structure/B1388299.png)
